molecular formula C9H20ClNO B1440739 3-(Butoxymethyl)pyrrolidine hydrochloride CAS No. 1220036-70-3

3-(Butoxymethyl)pyrrolidine hydrochloride

Cat. No. B1440739
CAS RN: 1220036-70-3
M. Wt: 193.71 g/mol
InChI Key: NQEOOJXGQAPFMU-UHFFFAOYSA-N
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Description

3-(Butoxymethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(Butoxymethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a butoxymethyl group attached .

Scientific Research Applications

Antiviral Therapy

3-(Butoxymethyl)pyrrolidine hydrochloride: has been utilized in the synthesis of nucleoside analogs which are crucial in antiviral therapy. These analogs can inhibit viral reverse transcriptases, which are enzymes necessary for the replication of viruses like HIV . The compound’s role in the formation of nucleoside analogs that can be bioactivated to nucleoside triphosphates makes it a valuable asset in the development of antiviral drugs.

Anticancer Research

In the realm of anticancer research, 3-(Butoxymethyl)pyrrolidine hydrochloride is involved in the creation of modified nucleosides. These modified nucleosides can interfere with DNA replication in cancer cells, thereby inhibiting their growth . The compound’s ability to be transformed into a phosphoramidate prodrug enhances its cell permeability, which is a significant advantage in cancer treatment strategies.

Pharmacotherapy

Pyrrolidine derivatives, including 3-(Butoxymethyl)pyrrolidine hydrochloride , have shown promise in pharmacotherapy due to their wide range of biological activities. They have been identified as potential lead compounds for developing drugs with antioxidant, anti-inflammatory, antibacterial, and neuropharmacological activities .

Enzyme Inhibition

The compound has been used to synthesize molecules that act as enzyme inhibitors. For example, it has been incorporated into molecules that inhibit cellular enzymes involved in nucleotide biosynthesis, which is a strategy used to combat both cancer and viral infections .

Drug Discovery

In drug discovery, 3-(Butoxymethyl)pyrrolidine hydrochloride serves as a versatile scaffold. It has been found that introducing a chiral pyrrolidine into molecules promotes selectivity towards certain receptors, which is crucial for the treatment of diseases like breast cancer .

Antimicrobial Activity

Research has indicated that pyrrolidine-functionalized compounds exhibit antimicrobial activity. This makes 3-(Butoxymethyl)pyrrolidine hydrochloride a valuable component in the synthesis of compounds that could potentially be used to treat bacterial infections .

Safety and Hazards

The safety data sheet for 3-(Butoxymethyl)pyrrolidine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and the area should be well-ventilated .

Future Directions

Pyrrolidine alkaloids, which include 3-(Butoxymethyl)pyrrolidine hydrochloride, have shown promise in pharmacotherapy due to their diverse biological activities . They could potentially serve as lead compounds for the development of new drugs .

properties

IUPAC Name

3-(butoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-3-6-11-8-9-4-5-10-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEOOJXGQAPFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.